molecular formula C26H24BrN5O4S B11665551 N'-[(E)-(3-bromophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3-bromophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11665551
M. Wt: 582.5 g/mol
InChI Key: IKNOVIDRRBUIDD-RWPZCVJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N'-[(E)-(3-bromophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a hydrazone derivative featuring a 1,2,4-triazole core substituted with a phenyl group at position 4 and a 3,4,5-trimethoxyphenyl group at position 3. The triazole ring is further functionalized with a sulfanyl group (-S-) linked to an acetohydrazide moiety, which is conjugated to a 3-bromophenylmethylidene group via an imine bond (E-configuration). This structural framework is associated with diverse biological activities, including anticancer and antimicrobial properties, common among 1,2,4-triazole derivatives .

  • 3,4,5-Trimethoxyphenyl group: Enhances lipophilicity and membrane permeability, often linked to tubulin inhibition in cancer cells .
  • 3-Bromophenylmethylidene moiety: The bromine atom may improve binding affinity to biological targets through halogen bonding .
  • Sulfanyl-acetohydrazide linker: Imparts flexibility and facilitates interactions with enzymatic active sites .

Properties

Molecular Formula

C26H24BrN5O4S

Molecular Weight

582.5 g/mol

IUPAC Name

N-[(E)-(3-bromophenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H24BrN5O4S/c1-34-21-13-18(14-22(35-2)24(21)36-3)25-30-31-26(32(25)20-10-5-4-6-11-20)37-16-23(33)29-28-15-17-8-7-9-19(27)12-17/h4-15H,16H2,1-3H3,(H,29,33)/b28-15+

InChI Key

IKNOVIDRRBUIDD-RWPZCVJISA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=CC=C4)Br

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=CC=C4)Br

Origin of Product

United States

Preparation Methods

Step 1: Thiourea Intermediate Formation

4-Phenylhydrazine reacts with 3,4,5-trimethoxyphenyl isothiocyanate in anhydrous dichloromethane to form a thiourea intermediate. This step requires catalytic base (e.g., triethylamine) and ambient temperature.

Step 2: Cyclization to Triazole

The thiourea derivative undergoes cyclization with hydrazine hydrate under reflux in acetic acid (12–24 hours). This step forms the triazole ring via elimination of H2S and H2O.

Reaction Parameter Optimal Condition Yield
SolventAcetic acid65–75%
Temperature110–120°C
CatalystNone
Method Reagents Solvent Time Yield
AK2CO3, 2-chloroacetohydrazideEthanol8 hours70–80%
BMicrowave, hydrazine hydrateDMF2 hours75–85%

Hydrazone Formation

The final step involves condensation with 3-bromobenzaldehyde to form the (E)-configurational hydrazone:

Step 1: Aldehyde Activation

3-Bromobenzaldehyde is dissolved in ethanol with catalytic H2SO4 (5 mol%) to activate the carbonyl group.

Step 2: Condensation

The sulfanyl-acetohydrazide intermediate is added to the aldehyde solution under reflux (4–6 hours). The reaction is monitored via TLC until disappearance of the aldehyde spot.

Parameter Value Impact on Purity
SolventEthanolModerate
Temperature80–85°CCritical
CatalystH2SO4 (5 mol%)Essential

Purification and Characterization

Post-synthesis, purification involves:

  • Crystallization : Recrystallization from methanol or ethanol to isolate the pure product.

  • Column Chromatography : Silica gel chromatography (EtOAc/hexane, 3:1) for high-purity samples.

Spectroscopic Data

Key analytical markers:

Technique Observation Reference
IR C=N stretch (1600–1650 cm⁻¹), C=O (1680–1700 cm⁻¹), S–H (2550 cm⁻¹)
¹H NMR δ 8.5–8.7 (s, 1H, hydrazone), δ 2.3–2.5 (s, 9H, OCH3), δ 3.8–4.0 (s, 3H, OCH3)
Mass Spec [M+H]⁺ at m/z 552.45 (C25H22BrN5O3S)

Optimization Strategies

Industrial-scale synthesis requires:

  • Continuous Flow Systems : Microreactor platforms for uniform heating and mixing, reducing batch-to-batch variability.

  • Catalyst-Free Conditions : Elimination of metal catalysts to simplify purification.

Challenges and Solutions

Challenge Solution Outcome
E/Z IsomerizationUse anhydrous conditions, short reaction time>95% (E)-isomer purity
Low Solubility in EthanolSwitch to DMF or DMSOImproved reaction kinetics
Byproduct FormationAdd 10 mol% BHT as radical scavengerReduced decomposition

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Classical RefluxWell-established, low costLong reaction time (>8 hours)65–75%
Microwave-AssistedRapid synthesis, energy efficiencyRequires specialized equipment75–85%
Flow ChemistryScalable, reproducibleHigh initial capital investment80–90%

Key Research Findings

  • Stereochemical Control : The (E)-configuration is favored under acidic conditions due to intra-molecular hydrogen bonding between the hydrazone NH and triazole N.

  • Substituent Effects : The 3,4,5-trimethoxyphenyl group enhances lipophilicity, improving membrane permeability.

  • Thermal Stability : Decomposition observed above 200°C, necessitating storage at 2–8°C.

Biological Activity

N'-[(E)-(3-bromophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of the triazole ring and the bromophenyl moiety are particularly noteworthy as they are often associated with enhanced pharmacological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays. The compound has been evaluated against several cancer cell lines, demonstrating significant antiproliferative effects.

IC50 Values

The effectiveness of the compound is often quantified using the half-maximal inhibitory concentration (IC50), which indicates the concentration required to inhibit cell growth by 50%. Table 1 summarizes the IC50 values for different cancer cell lines:

Cell Line IC50 (µM)
HepG2 (liver cancer)4.296 ± 0.2
PC-3 (prostate cancer)7.472 ± 0.42

These values indicate that the compound exhibits considerable cytotoxicity against liver and prostate cancer cells, suggesting its potential as an anticancer agent .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinase Activity : The compound has been shown to inhibit key kinases involved in cancer progression such as VEGFR-2 and AKT. For instance, it demonstrated an IC50 of 0.075 μM against VEGFR-2 and 4.60 μM against AKT .
  • Induction of Apoptosis : Mechanistic studies revealed that treatment with this compound leads to S phase cell cycle arrest followed by caspase-3-mediated apoptosis in HepG2 cells .
  • Structure-Activity Relationships (SAR) : Variations in the chemical structure can significantly impact biological activity. Substituents on the phenyl rings and modifications to the triazole moiety have been shown to enhance or reduce anticancer properties .

Case Studies

Several studies have investigated the biological activity of related compounds to draw parallels and understand SAR better:

  • Thiophene Derivatives : Similar compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis at low concentrations (IC50 values ranging from 0.075 to 0.126 μM) .
  • Cinnoline Derivatives : Another class of compounds demonstrated significant anti-inflammatory and anticancer activities, suggesting that modifications similar to those in this compound could yield beneficial effects .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antimicrobial and anticancer properties. Research indicates that it may interact with specific molecular targets, such as enzymes or receptors, potentially inhibiting their activity or altering their functions. This mechanism is crucial for understanding its biological effects and therapeutic applications.

Antimicrobial Activity

Studies have shown that derivatives of 1,2,4-triazoles exhibit promising antimicrobial activity. For instance, compounds structurally similar to N'-[(E)-(3-bromophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide have demonstrated effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The compound's ability to modulate enzyme activities makes it a candidate for developing new antimicrobial agents.

Anticancer Activity

Research has suggested that triazole derivatives can exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The specific interactions of this compound with cancer-related molecular targets are still under investigation but show promise in preclinical studies .

Material Science

The compound's unique chemical properties also make it suitable for applications in material science. Its potential use in the development of novel materials with specific electronic or optical properties is an area of ongoing research.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step process which includes:

  • Formation of the Hydrazone : The initial step involves the condensation reaction between an appropriate aldehyde and hydrazine derivatives.
  • Triazole Formation : Subsequent reactions lead to the formation of the triazole ring through cyclization processes involving thioketones or isothiocyanates.
  • Characterization Techniques : The synthesized compound can be characterized using various techniques such as IR spectroscopy, NMR spectroscopy (both 1H^{1}H and 13C^{13}C), and mass spectrometry to confirm its structure and purity .

Case Studies

Several studies have documented the biological activities of compounds related to this compound:

StudyFocusFindings
Gumrukcuoglu et al. (2023)Antimicrobial ActivitySynthesized triazole derivatives showed significant activity against bacterial strains .
PMC Review (2020)Pharmacological ProfileHighlighted the effectiveness of 1,2,4-triazole derivatives in treating infections .
MDPI Article (2021)Synthesis MethodsDiscussed various synthesis methods for triazole compounds with biological relevance .

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substitutents

Key Observations:

Halogen Substituent Position: The target compound’s 3-bromophenyl group differs from the 4-bromophenyl in compound 6e . Positional isomerism impacts steric and electronic interactions; 3-substituted analogs may exhibit altered binding compared to para-substituted derivatives.

Heterocyclic vs. Phenyl Moieties: Replacement of the phenyl group at position 5 of the triazole with pyridin-4-yl (6e) introduces a nitrogen atom, enhancing hydrogen bonding capacity. This modification correlates with improved activity against hepatocellular carcinoma (HepG2) .

Methoxy Group Modifications: The 3,4,5-trimethoxyphenyl group in the target compound and is critical for tubulin polymerization inhibition, a mechanism less evident in analogs with mono- or dimethoxy substituents .

Pharmacological Performance Comparison

Table 2: Anticancer Activity of Selected Analogs
Compound Cell Line Tested IC₅₀ (μM) Mechanism Implied Reference
Target Compound Not reported Assumed tubulin inhibition
N'-(4-Dimethylaminobenzylidene) derivative (10) MDA-MB-231 (breast) 12.4 Migration inhibition
(E)-N'-(4-Bromobenzylidene)-2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide (6e) HepG2 (liver) 8.2 Apoptosis induction
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine MCF-7 (breast) 5.7 Tubulin destabilization
Key Findings:
  • The 3,4,5-trimethoxyphenyl -containing compound in shows superior potency (IC₅₀ = 5.7 μM) against MCF-7 cells compared to pyridinyl or bromophenyl analogs, underscoring the importance of methoxy groups in anticancer activity.
  • Compound 6e’s pyridinyl substitution correlates with strong apoptosis induction, suggesting a divergent mechanism compared to methoxy-driven tubulin inhibition .

Q & A

Q. What are the optimal synthetic routes for preparing N'-[(E)-(3-bromophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide?

  • Methodological Answer : The synthesis involves a multi-step process:

Triazole Ring Formation : Cyclization of thiosemicarbazide precursors with substituted phenyl groups under reflux in ethanol or DMF .

Hydrazone Condensation : Reacting 3-bromobenzaldehyde with the triazole-thiol intermediate in the presence of acetic acid or HCl as a catalyst. Solvents like methanol or ethanol are used, with reaction times optimized to 6–12 hours .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.
Key challenges include controlling regioselectivity during triazole formation and minimizing by-products during hydrazone condensation .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks to confirm hydrazone (-NH-N=CH-) and triazole (C-S, C-N) groups. For example, the hydrazone proton appears as a singlet at δ 11.7–12.0 ppm .
  • FT-IR : Validate S-H stretching (2550 cm⁻¹ disappearance post-reaction) and C=O (1660–1680 cm⁻¹) .
  • X-ray Crystallography : Monoclinic crystal systems (e.g., space group P21/c) with unit cell parameters (a = 11.283 Å, β = 100.96°) are resolved using SHELXL software .

Q. What solvent systems and reaction conditions maximize yield during synthesis?

  • Methodological Answer :
  • Solvent Optimization : Ethanol or DMF at 70–80°C balances solubility and reactivity. Polar aprotic solvents enhance triazole cyclization .
  • Catalysts : Acetic acid (0.5–1.0 eq) accelerates hydrazone formation without side reactions .
  • Yield Data :
StepSolventCatalystYield (%)
Triazole formationDMFNone75–80
Hydrazone condensationEthanolAcetic acid85–90

Advanced Research Questions

Q. How does the compound interact with biological targets, and what experimental approaches validate these interactions?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., EGFR kinase). The triazole and bromophenyl groups show hydrogen bonding with active-site residues .
  • In Vitro Assays :
  • Anticancer Activity : Test against HCT-116 (colon cancer) and MDA-MB-231 (breast cancer) cell lines. IC₅₀ values range from 6.2 μM (HCT-116) to 27.3 μM (T47D) .
  • Antimicrobial Screening : Use microdilution assays (MIC = 8–32 μg/mL against S. aureus) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Meta-Analysis : Compare IC₅₀ values under standardized conditions (e.g., 48-hour exposure vs. 72-hour). Adjust for cell line heterogeneity (e.g., Panc-1 vs. HCT-116) .
  • Structural Analog Comparison :
Compound ModificationActivity Change
Bromine → Chlorine (Position 3)20% ↓ in HCT-116 activity
Methoxy → Hydroxy (Triazole)2× ↑ in E. coli inhibition

Q. How are reaction conditions optimized using computational or statistical models?

  • Methodological Answer :
  • Bayesian Optimization : Maximizes yield by iteratively testing parameters (temperature, solvent ratio) with Gaussian process regression. Reduces experimental trials by 40% .
  • Design of Experiments (DoE) : Full factorial designs identify critical factors (e.g., catalyst concentration has p < 0.01 impact on yield) .

Q. What are the crystallographic challenges in resolving the compound’s structure, and how are they addressed?

  • Methodological Answer :
  • Data Collection : Use a Bruker APEXII CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å). Multi-scan absorption corrections (SADABS) mitigate crystal decay .
  • Refinement : SHELXL refines anisotropic displacement parameters. R-factor convergence < 0.05 is achieved by modeling disorder in methoxy groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.